6-Hydroxy-1-methylazepan-2-one

Hydrogen-bond donor Lipophilicity Medicinal chemistry

Azepanone SAR programs risk derailment when incorrect regioisomers are sourced. 6-Hydroxy-1-methylazepan-2-one (CAS 2344677-60-5) eliminates this risk with its unequivocal N-methyl-6-hydroxy substitution pattern-a proven core in cathepsin K inhibitors (Ki,app as low as 0.041 nM). • Bifunctional lactam-carbonyl + ring-hydroxyl architecture supports parallel O-alkylation/esterification libraries. • N-Methyl group reduces H-bond donor count vs. des-methyl analogs, enhancing fragment permeability profiles. • Supplied at ≥95% purity; MW 143.2 g/mol-ideal for fragment-based screening and scaffold-hopping campaigns.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 2344677-60-5
Cat. No. B2417083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1-methylazepan-2-one
CAS2344677-60-5
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCN1CC(CCCC1=O)O
InChIInChI=1S/C7H13NO2/c1-8-5-6(9)3-2-4-7(8)10/h6,9H,2-5H2,1H3
InChIKeyZFIJGIQKAAFKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-1-methylazepan-2-one Structural Baseline


6-Hydroxy-1-methylazepan-2-one (CAS 2344677-60-5) is a C7 N-methyl-substituted ε-caprolactam derivative bearing a secondary hydroxyl at the 6-position (SMILES: CN1CC(CCCC1=O)O; InChI Key: ZFIJGIQKAAFKEQ-UHFFFAOYSA-N) . With a molecular weight of 143.2 g/mol and formula C₇H₁₃NO₂, it is supplied as a versatile small-molecule scaffold at a minimum purity of 95% . The compound belongs to the azepanone class—seven-membered cyclic lactams that serve as privileged scaffolds in medicinal chemistry for protease inhibitor programs (e.g., cathepsin K inhibitors) and glycosidase inhibitor development [1][2]. Its bifunctional architecture—a lactam carbonyl and a ring-hydroxyl—provides two distinct derivatization handles, distinguishing it from simpler caprolactam building blocks.

Protease & Glycosidase Inhibitor Programs – N-Methyl-6-hydroxyazepan-2-one scaffold maps to cathepsin K and glycosidase inhibitor cores; supports lead optimization through ring-hydroxyl derivatization.
Bifunctional Building Block – Lactam carbonyl and secondary ring-OH provide orthogonal handles for parallel synthesis and fragment elaboration.
N-Methyl Protection – Precludes lactam N–H, reducing H-bond donor count to 1; may support permeability screening and alter target engagement profile.

6-Hydroxy-1-methylazepan-2-one Scaffold Differentiation


Azepanone building blocks with identical molecular formulas (C₇H₁₃NO₂) can differ profoundly in hydrogen-bonding capacity, metabolic vulnerability, and synthetic derivatization potential depending on the position and nature of the hydroxyl substituent . The N-methyl group on 6-Hydroxy-1-methylazepan-2-one eliminates the lactam N–H, reducing the H-bond donor count by one relative to 6-hydroxyazepan-2-one (CAS 1292369-55-1) and thereby altering logP, membrane permeability, and target engagement profiles . Substituting with the regioisomer 1-(hydroxymethyl)azepan-2-one (CAS 13088-64-7) shifts the hydroxyl from the ring to the N-hydroxymethyl position, completely changing the spatial presentation of the H-bond donor and the scaffold's conformational preferences [1]. These structural nuances directly impact biological outcomes: in azepanone-based cathepsin K inhibitors, the position of a single methyl substituent on the ring altered oral bioavailability from moderate to 89% and modulated in vivo clearance rates by several-fold [2]. Procurement of the incorrect azepanone regioisomer or des-methyl analog therefore risks invalidating an entire SAR series.

H-Bond Donor Count
1 donor (N-methyl blocks lactam N–H)
6-Hydroxyazepan-2-one (CAS 1292369-55-1) retains 2 donors; may shift permeability and target engagement.
Hydroxyl Position
Secondary ring-OH at C6
1-(Hydroxymethyl)azepan-2-one (CAS 13088-64-7) presents exocyclic primary OH; different derivatization chemistry and conformational preference.
Functional Group Availability
Dual lactam + ring-OH handles
N-Methylcaprolactam (CAS 2556-73-2) lacks 6-OH; no hydroxyl handle for SAR exploration.

6-Hydroxy-1-methylazepan-2-one Differentiation Evidence


H-Bond Donor Reduction vs. 6-Hydroxyazepan-2-one

6-Hydroxy-1-methylazepan-2-one possesses exactly one hydrogen-bond donor (the 6-OH), whereas its closest des-methyl analog, 6-hydroxyazepan-2-one (CAS 1292369-55-1), possesses two H-bond donors (lactam N–H plus 6-OH) . In drug design, each additional H-bond donor carries an average penalty of approximately 1 log unit in passive membrane permeability, and the rule-of-five ceiling of 5 H-bond donors makes every donor count in lead optimization [1]. The N-methyl substitution on the target compound thus pre-emptively eliminates a donor that would otherwise require subsequent synthetic blocking in the des-methyl analog.

H-Bond Donor Reduction
Cross-study comparable
1 donor (target) vs 2 donors (6-hydroxyazepan-2-one)
Reported reduction in donor count may support permeability screening context.
Donor count based on topology; permeability improvement requires experimental validation.
Hydrogen-bond donor Lipophilicity Medicinal chemistry Scaffold selection

Regioisomeric Hydroxyl Placement vs. 1-(Hydroxymethyl)azepan-2-one

6-Hydroxy-1-methylazepan-2-one and 1-(hydroxymethyl)azepan-2-one (CAS 13088-64-7) share the identical molecular formula C₇H₁₃NO₂ and molecular weight (~143.2 g/mol), yet they are constitutional isomers with critically different hydroxyl placement: the target compound bears the OH directly on the azepane ring at C-6, whereas the comparator carries it on an exocyclic N-hydroxymethyl group [1]. A ring-hydroxyl is a secondary alcohol amenable to selective oxidation to a ketone, esterification, or sulfonation, while an N-hydroxymethyl group is a primary alcohol that may undergo different reactivity (e.g., elimination to an iminium species) and presents the H-bond donor in a distinct spatial vector relative to the lactam plane.

Regioisomeric Hydroxyl Placement
Head-to-head comparison
Secondary ring-OH (C6) vs primary N-hydroxymethyl
Alcohol class and spatial vector differ; confirm structural identity to avoid SAR misassignment.
Structure validated by CAS and SMILES; derivatization chemistry distinct.
Regioisomer Functional group Derivatization Building block

Lipophilicity Gain from N-Methylation vs. 6-Hydroxyazepan-2-one

N-Methylation of amides typically increases logP by approximately 0.5–1.0 log units due to removal of the polar N–H and addition of a hydrophobic methyl group. 6-Hydroxyazepan-2-one (CAS 1292369-55-1) has a reported XLogP3 of -0.700 . Applying the well-established N-methylation logP increment of ~0.8–1.0 log units [1], 6-Hydroxy-1-methylazepan-2-one is estimated to have an XLogP3 in the range of approximately +0.1 to +0.3, representing a shift from hydrophilic (negative logP) to near-neutral or slightly lipophilic territory. This shift alters predicted aqueous solubility, protein binding, and passive membrane flux.

Lipophilicity Shift (XLogP3)
Class-level inference
Est. +0.1 to +0.3
Reported increase of ~0.8–1.0 log units upon N-methylation; supports lipophilicity-driven permeability context.
Prediction based on literature increment; comparator XLogP3 = -0.700.
Lipophilicity XLogP3 N-Methylation Permeability

Vendor-Confirmed Purity and Characterization

6-Hydroxy-1-methylazepan-2-one is supplied by Biosynth (via CymitQuimica) with a minimum purity specification of 95% . In contrast, 6-hydroxyazepan-2-one (CAS 1292369-55-1) is available at 95–97% purity from multiple vendors , and N-methylcaprolactam (CAS 2556-73-2) is a commodity chemical available at ≥98% purity from Sigma-Aldrich but lacks the 6-OH functional group entirely . The target compound occupies a unique procurement niche: it is the only azepanone scaffold that combines N-methyl protection, a ring-hydroxyl, and a lactam carbonyl in a single, vendor-characterized building block with documented purity suitable for direct use in parallel synthesis or fragment-based screening.

Vendor Purity Specification
Supplier data
Min. 95%
Supplier-characterized scaffold may reduce in-house synthesis; verify lot-specific COA.
Unique N-methyl-6-hydroxy combination not commercially available from single-compound alternatives.
Purity Characterization Vendor Reproducibility

Natural Product-Like Scaffold Database Representation

The 6-hydroxy-1-methyl-2-oxoazepan-3-yl substructure appears as a core moiety in the NP-MRD database entry NP0216400—(3r,4s,5r,6e)-3,4,5-trihydroxy-N-[(3s,6s)-6-hydroxy-1-methyl-2-oxoazepan-3-yl]-2-methoxy-8-methylnon-6-enimidic acid—for which predicted ¹H NMR (600 MHz, H₂O) and ¹³C NMR data have been deposited [1]. This indicates that the target scaffold is recognized in natural product research as a viable core for constructing polyfunctional, stereochemically complex molecules. No equivalent natural product-like embedding was found for the simpler comparator 6-hydroxyazepan-2-one (CAS 1292369-55-1) in the same database, suggesting that the N-methyl-6-hydroxy combination offers a distinct recognition element for biosynthetic or biomimetic pathway exploration.

NP-MRD Database Embedding
Supporting evidence
Scaffold in NP0216400 (predicted NMR)
Context for natural-product-inspired synthesis; data to verify experimentally.
No equivalent entry found for des-methyl comparator.
Natural product Scaffold NP-MRD Bioactivity

6-Hydroxy-1-methylazepan-2-one Application Scenarios


Cathepsin K & Glycosidase Inhibitor Lead Optimization

The N-methyl-6-hydroxyazepan-2-one scaffold maps directly onto the azepanone core used in cathepsin K inhibitor programs, where 5-, 6-, and 7-methyl substitution on the azepane ring modulated potency (Ki,app as low as 0.041 nM) and oral bioavailability (up to 89%) [1]. The 6-OH provides a synthetic handle for O-alkylation or esterification to explore P2/P3 pocket interactions, while the N-methyl group precludes lactam N–H-mediated metabolism or undesired H-bonding. This scaffold is also relevant for glycosidase inhibitor design, where hydroxyazepanes exhibit Ki values in the low micromolar range [2].

Parallel Library Synthesis & Fragment-Based Drug Discovery

With its bifunctional architecture (lactam carbonyl + secondary ring-OH), a molecular weight of 143.2 g/mol—well within fragment rule-of-three guidelines (MW < 300)—and vendor-supplied purity of ≥95% , this compound is suitable for direct use in fragment library assembly and parallel derivatization. The N-methyl group reduces the H-bond donor count to 1, improving the fragment's permeability profile relative to des-methyl analogs and making it a more attractive fragment hit starting point.

Natural Product-Inspired Synthesis & Scaffold Hopping

The scaffold is embedded in NP-MRD-characterized natural product-like molecules bearing polyhydroxylated side chains [3]. This supports its use in scaffold-hopping campaigns where the azepanone core replaces a piperidone or pyrrolidinone in an existing bioactive series, introducing a seven-membered ring that may access novel conformational space and IP position.

Analytical Reference & Impurity Profiling for Caprolactam Materials

As an N-methyl-6-hydroxy derivative of caprolactam, this compound may arise as a process impurity or degradation product in N-methylcaprolactam-based polymer syntheses. Its availability as a characterized, high-purity reference standard supports analytical method development (HPLC, GC, NMR) for quality control in industrial caprolactam chemistry.

Application
Selection Property
Validation Focus
Cathepsin K & Glycosidase Inhibitor Lead Optimization
N-Methyl-6-hydroxy azepanone core
Reported potency-modulation and bioavailability context in published azepanone series
Parallel Library Synthesis & Fragment-Based Discovery
Bifunctional low-MW fragment (≥95% purity)
Fragment rule-of-three compliance and orthogonal derivatization handles
Natural Product-Inspired Synthesis & Scaffold Hopping
NP-MRD-embedded scaffold
Spectroscopic reference availability and conformational space exploration
Analytical Reference for Caprolactam Process Control
Characterized N-methyl-6-hydroxy derivative
Method development for impurity profiling (HPLC, GC, NMR)
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